molecular formula C9H12ClNO B12968701 1-Methylindolin-6-ol hydrochloride

1-Methylindolin-6-ol hydrochloride

Cat. No.: B12968701
M. Wt: 185.65 g/mol
InChI Key: RWAXPSFYMNAPTC-UHFFFAOYSA-N
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Description

1-Methylindolin-6-ol hydrochloride is an indoline derivative featuring a methyl group at the 1-position of the indole ring and a hydroxyl group at the 6-position, with a hydrochloride salt enhancing its solubility in aqueous media. Indoline derivatives are pharmacologically significant due to their structural similarity to neurotransmitters and their roles in modulating receptor activity. For instance, the hydroxyl group at position 6 suggests hydrogen-bonding capability, which may influence receptor binding or metabolic stability .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-methyl-2,3-dihydroindol-6-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-10-5-4-7-2-3-8(11)6-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H

InChI Key

RWAXPSFYMNAPTC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=C(C=C2)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methylindolin-6-ol hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may vary, but generally involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-Methylindolin-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, sulfonyl chlorides, and alkylating agents are typically used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Methylindolin-6-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylindolin-6-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methylindolin-6-ol hydrochloride with key analogs:

Compound Name Substituents/Functional Groups Key Features
This compound - 1-Methylindoline
- 6-Hydroxyl
- Hydrochloride salt
Enhanced solubility due to HCl salt; potential CNS activity due to indoline core.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid - 7-Chloro
- 3-Methyl
- 2-Carboxylic acid
Chlorine enhances lipophilicity; carboxylic acid may improve binding to polar targets.
Indoline, 6-amino-, dihydrochloride - 6-Amino
- Dihydrochloride salt
Amino group increases basicity; dihydrochloride salt improves aqueous solubility.
6-(2-Azidoethoxy)-1H-indole - 6-(2-Azidoethoxy) substituent Azide group enables click chemistry applications; ether linkage enhances stability.

Physicochemical Properties

  • Solubility: Hydrochloride and dihydrochloride salts (e.g., this compound and Indoline, 6-amino-, dihydrochloride) exhibit superior water solubility compared to neutral analogs like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which may require organic solvents for dissolution .
  • Stability : Azide-containing compounds (e.g., 6-(2-Azidoethoxy)-1H-indole ) are light-sensitive and require storage in dark conditions, whereas hydroxylated indolines are more stable under ambient conditions .

Analytical Methodologies for Characterization

While direct data on This compound is scarce, RP-HPLC methods validated for structurally related hydrochlorides (e.g., amitriptyline hydrochloride and gabapentin) highlight the importance of mobile phase optimization (e.g., acetonitrile-phosphate buffer systems) and detection wavelengths (200–300 nm) for accurate quantification . Stability-indicating assays, such as those used for dosulepin hydrochloride, could be adapted to assess degradation products under stress conditions .

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